molecular formula C25H18N2O5S B282214 1-(1,3-benzothiazol-2-yl)-4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-(1,3-benzothiazol-2-yl)-4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B282214
M. Wt: 458.5 g/mol
InChI Key: ZSYLYNPBDQLQHP-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-benzothiazol-2-yl)-4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzothiazole moiety with a pyrrol-2-one ring, making it an interesting subject for chemical research.

Preparation Methods

The synthesis of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzothiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Construction of the pyrrol-2-one ring: This step involves the condensation of the benzothiazole derivative with a β-keto ester or a similar compound under acidic or basic conditions.

    Functionalization: Introduction of hydroxyl and methoxy groups on the phenyl ring can be done through electrophilic aromatic substitution reactions.

Industrial production methods would require optimization of these steps to ensure high yield and purity, often involving the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(1,3-benzothiazol-2-yl)-4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets within cells. For example, it may inhibit the activity of certain enzymes or disrupt cellular pathways that are crucial for cell survival. The compound’s ability to induce mitochondrial dysfunction and promote apoptosis in cancer cells has been documented .

Comparison with Similar Compounds

Similar compounds to 1-(1,3-benzothiazol-2-yl)-4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one include other benzothiazole derivatives and pyrrol-2-one compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H18N2O5S

Molecular Weight

458.5 g/mol

IUPAC Name

(4Z)-1-(1,3-benzothiazol-2-yl)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H18N2O5S/c1-32-18-13-15(11-12-17(18)28)21-20(22(29)14-7-3-2-4-8-14)23(30)24(31)27(21)25-26-16-9-5-6-10-19(16)33-25/h2-13,21,28-29H,1H3/b22-20-

InChI Key

ZSYLYNPBDQLQHP-XDOYNYLZSA-N

SMILES

COC1=C(C=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5S4)O

Isomeric SMILES

COC1=C(C=CC(=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=NC5=CC=CC=C5S4)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5S4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.